3-Cyclopropoxy-2,6-diisopropylpyridine
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Overview
Description
3-Cyclopropoxy-2,6-diisopropylpyridine is a chemical compound with the molecular formula C14H21NO. It is a pyridine derivative characterized by the presence of cyclopropoxy and diisopropyl groups attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2,6-diisopropylpyridine typically involves the reaction of 2,6-diisopropylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2,6-diisopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropoxy-2,6-diisopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2,6-diisopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylpyridine: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
Cyclopropylpyridine: Lacks the diisopropyl groups, affecting its steric and electronic properties.
2,6-Dimethoxypyridine: Contains methoxy groups instead of cyclopropoxy, leading to different chemical behavior
Uniqueness
3-Cyclopropoxy-2,6-diisopropylpyridine is unique due to the combination of cyclopropoxy and diisopropyl groups, which confer distinct steric and electronic properties. These properties make it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-2,6-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C14H21NO/c1-9(2)12-7-8-13(16-11-5-6-11)14(15-12)10(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
GQYMPVBWDVAEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
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